molecular formula C28H32O6 B161272 Parvifolixanthone A CAS No. 906794-56-7

Parvifolixanthone A

Cat. No. B161272
M. Wt: 464.5 g/mol
InChI Key: UVAAZIOBAWMBHC-UHFFFAOYSA-N
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Description

Parvifolixanthone A is a xanthone isolated from the twigs of Garcinia parvifolia . It belongs to the chemical family of Xanthones and has a molecular formula of C28H32O6 . The compound appears as a yellow powder .


Molecular Structure Analysis

The IUPAC name for Parvifolixanthone A is 1,3,5,6-tetrahydroxy-2,4,7-tris (3-methylbut-2-enyl)xanthen-9-one . Its molecular weight is 464.558 g/mol .


Physical And Chemical Properties Analysis

Parvifolixanthone A is a yellow powder . It has a molecular formula of C28H32O6 and a molecular weight of 464.558 g/mol . The compound is part of the Xanthones chemical family .

properties

IUPAC Name

1,3,5,6-tetrahydroxy-2,4,7-tris(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-14(2)7-10-17-13-20-25(32)21-24(31)18(11-8-15(3)4)23(30)19(12-9-16(5)6)27(21)34-28(20)26(33)22(17)29/h7-9,13,29-31,33H,10-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAAZIOBAWMBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parvifolixanthone A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
V Rukachaisirikul, W Naklue, S Phongpaichit… - Tetrahedron, 2006 - Elsevier
… Parvifolixanthone A (10), isolated as a yellow gum, had the molecular formula C 28 H 32 O 6 determined by HREIMS. It … Therefore, parvifolixanthone A was characterized as 10. …
Number of citations: 68 www.sciencedirect.com
S Klaiklay - 2009 - kb.psu.ac.th
Chemical investigation was divided into two parts. The first part involved the chromatographic separation of the crude methanol extracts from the twigs of Garcinia hombroniana and the …
Number of citations: 6 kb.psu.ac.th
LC Brito, AM Marques, F da Cunha Camillo… - Food Bioscience, 2022 - Elsevier
… Parvifolixanthone A 2.11 ± 0.61 HL-60 … The parvifolixanthone A (18), also showed intense cytotoxic activity, probably due to its three prenyl groups. …
Number of citations: 1 www.sciencedirect.com
C Jia, J Xue, C Gong, X Li, D Li, Z Li, H Hua - Fitoterapia, 2018 - Elsevier
Bioassay-guided fractionation of the dichloromethane-soluble portion of the stems of Garcinia paucinervis led to the isolation of eight new xanthones, including three pairs of …
Number of citations: 16 www.sciencedirect.com
XM Gao, T Yu, FSF Lai, Y Zhou, X Liu, CF Qiao… - Bioorganic & medicinal …, 2010 - Elsevier
Four new compounds, paucinervins A–D (1–4), and 15 known ones were isolated from the leaves of Garcinia paucinervis. The structures of the new compounds were elucidated by …
Number of citations: 50 www.sciencedirect.com
I Polbuppha, W Maneerat, T Sripisut… - Natural Product …, 2017 - journals.sagepub.com
The first phytochemical investigation of the twig extracts of Maclura fruticosa led to the isolation and identification of a new xanthone, maclurafruticosone (1), together with 14 known …
Number of citations: 4 journals.sagepub.com
AS Negi, S Jain - Studies in Natural Products Chemistry, 2022 - Elsevier
Cancer has claimed the lives of millions of people around the world. The non-selective toxicity of current anticancer drugs and the increasing drug resistance of certain types of cancer …
Number of citations: 0 www.sciencedirect.com
M Yu, SJ Wang, H Li, GJ Zhang - Phytochemistry, 2022 - Elsevier
Eighteen undescribed xanthones, including six pairs of xanthone enantiomers, three xanthones, and three xanthone glycosides, together with one pair of known xanthone enantiomers …
Number of citations: 3 www.sciencedirect.com
NM Almosnid, X Zhou, L Jiang, A Ridings… - Journal of …, 2018 - Elsevier
… Paucinervins A–D, guttiferone I, 30-epi-cambogin, cambogin, garcicowin C, formoxanthone A, parvifolixanthone A, 1,3,7-trihydroxy-2-prenylxanthone, guttiferone E, (+)-guttiferone K, …
Number of citations: 18 www.sciencedirect.com
N Almosnid - 2018 - jewlscholar.mtsu.edu
Cancer is caused by abnormal cellular growth. It has the ability to invade any tissue of the body and can spread from the area or origin throughout the body. Chemotherapy has been …
Number of citations: 2 jewlscholar.mtsu.edu

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